molecular formula C8H6N2OS B13812567 1-Hydroxyquinoxaline-2(1H)-thione CAS No. 50473-36-4

1-Hydroxyquinoxaline-2(1H)-thione

Cat. No.: B13812567
CAS No.: 50473-36-4
M. Wt: 178.21 g/mol
InChI Key: DOVBXTPVKIPZNT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

1-Hydroxyquinoxaline-2(1H)-thione can be synthesized through several methods. One common approach involves the cyclization of o-phenylenediamine with carbon disulfide under basic conditions . The reaction typically proceeds as follows:

    Cyclization Reaction: o-Phenylenediamine is reacted with carbon disulfide in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction mixture is heated to facilitate the cyclization process, resulting in the formation of this compound.

    Purification: The crude product is purified by recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability .

Mechanism of Action

The mechanism of action of 1-hydroxyquinoxaline-2(1H)-thione involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

1-Hydroxyquinoxaline-2(1H)-thione can be compared with other similar compounds in the quinoxaline family:

These comparisons highlight the unique features of this compound, such as its thione group, which contributes to its distinct chemical and biological properties.

Properties

CAS No.

50473-36-4

Molecular Formula

C8H6N2OS

Molecular Weight

178.21 g/mol

IUPAC Name

1-hydroxyquinoxaline-2-thione

InChI

InChI=1S/C8H6N2OS/c11-10-7-4-2-1-3-6(7)9-5-8(10)12/h1-5,11H

InChI Key

DOVBXTPVKIPZNT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=CC(=S)N2O

Origin of Product

United States

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